3-Methoxy-2,7-naphthyridine
Overview
Description
3-Methoxy-2,7-naphthyridine is a heterocyclic aromatic organic compound characterized by a fused pyridine and pyrimidine ring system with a methoxy group at the 3-position
Mechanism of Action
Target of Action
Naphthyridines, a class of compounds to which 3-methoxy-2,7-naphthyridine belongs, have been found to interact with various biological targets, exhibiting a wide range of activities .
Mode of Action
It’s worth noting that naphthyridines, in general, have been found to exhibit a variety of biological activities, including anti-infectious, anticancer, neurological, psychotropic, cardiovascular, and immune response effects .
Biochemical Pathways
Naphthyridines have been found to interact with a variety of biochemical pathways, contributing to their wide range of biological activities .
Result of Action
Naphthyridines have been found to exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Some naphthyridines have been found to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-2,7-naphthyridine can be synthesized through several methods. One common approach involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal. The reaction typically requires heating under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2,7-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding naphthyridine-3-oxide derivatives.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Introduction of various alkyl or aryl groups at the naphthyridine core.
Scientific Research Applications
3-Methoxy-2,7-naphthyridine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have been studied for their biological activity, including their potential as enzyme inhibitors.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-Methoxy-2,7-naphthyridine is structurally similar to other naphthyridine derivatives, such as 2,7-difunctionalized-1,8-naphthyridines. its unique methoxy group at the 3-position imparts distinct chemical and biological properties. Other similar compounds include:
2,7-Difunctionalized-1,8-naphthyridines: These compounds have different functional groups at the 2 and 7 positions.
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine: This compound features a tetrahydro structure and a methoxy group at the 6-position.
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Properties
IUPAC Name |
3-methoxy-2,7-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-7-2-3-10-5-8(7)6-11-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMREVYOGWZBKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731144 | |
Record name | 3-Methoxy-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893566-84-2 | |
Record name | 3-Methoxy-2,7-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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